molecular formula C4H13NO2SSi B1354349 Methanesulfonamide, N-(trimethylsilyl)- CAS No. 999-96-2

Methanesulfonamide, N-(trimethylsilyl)-

Cat. No.: B1354349
CAS No.: 999-96-2
M. Wt: 167.3 g/mol
InChI Key: HLBXKJQKDUEWCW-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(trimethylsilyl)- is an organosulfur compound with the molecular formula C4H13NO2SSi. It is a derivative of methanesulfonamide, where the hydrogen atom on the nitrogen is replaced by a trimethylsilyl group. This modification imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.

Scientific Research Applications

Methanesulfonamide, N-(trimethylsilyl)- has a wide range of applications in scientific research:

Mechanism of Action

Any sulfonamide can be considered as derived from a sulfonic acid by replacing a hydroxyl group (−OH) with an amine group . In Sharpless dihydroxylations of long chain olefins, methanesulfonamide is a cosolvent that aids in the transfer of the hydroxide ions from the water phase to the organic phase .

Safety and Hazards

“Methanesulfonamide, N-(trimethylsilyl)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

“Methanesulfonamide, N-(trimethylsilyl)-” is used in the synthesis of important organic reagents and can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles . It is widely used as a reagent in the synthesis of medicinally important compounds . Future research may explore more applications of this compound in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonamide, N-(trimethylsilyl)- can be synthesized through the reaction of methanesulfonamide with hexamethyldisilazane. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of methanesulfonamide, N-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of advanced purification techniques ensures that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving methanesulfonamide, N-(trimethylsilyl)- include:

Major Products Formed

The major products formed from reactions involving methanesulfonamide, N-(trimethylsilyl)- depend on the specific reaction conditions and reagents used. These products can include various sulfonamides, sulfinamides, and other sulfur-containing compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methanesulfonamide, N-(trimethylsilyl)- include:

    Methanesulfonamide: The parent compound without the trimethylsilyl group.

    N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: A derivative with additional functional groups.

    tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: Another derivative with a different substitution pattern.

Uniqueness

Methanesulfonamide, N-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions and applications .

Properties

IUPAC Name

N-trimethylsilylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13NO2SSi/c1-8(6,7)5-9(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBXKJQKDUEWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472771
Record name Methanesulfonamide, N-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-96-2
Record name Methanesulfonamide, N-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.1 ml of hexamethyldisilazane (24.5 mmoles) were added to a refluxing mixture of 3.0 g (31.6 mmoles) of methanesulfonamide, 20 mg (0.11 mmole) of saccharin and 15 ml of toluene while a stream of nitrogen passed over the reaction mixture to expel the ammonia evolved, which was absorbed in water and titrated with 1 N H2SO4. It was found that after refluxing for 20 minutes the calculated amount of ammonia was evolved. The solvent and excess hexamethyldisilazane were evaporated in vacuo and the solid residue was vacuum dried to obtain 5.22 g (99.5%) of N-trimethylsilylmethanesulfonamide melting at 69°-74.5° C. The experiment was repeated without the addition of saccharin and the calculated amount of ammonia was evolved in 35 minutes. Workup as described above yielded 5.25 g (100%) of N-trimethylsilylmethansulfonamide melting at 68°-72.5° C.
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3 g
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20 mg
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15 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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